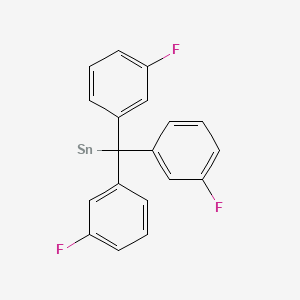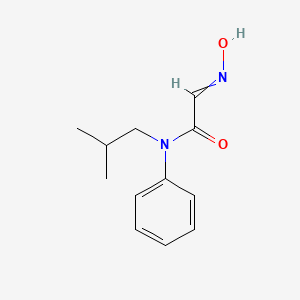
2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide is an organic compound with a complex structure that includes a hydroxyimino group, a phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide typically involves the reaction of N-(2-methylpropyl)-N-phenylacetamide with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include hydroxylamine hydrochloride, sodium hydroxide, and solvents such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-(Nitroimino)-N-(2-methylpropyl)-N-phenylacetamide.
Reduction: Formation of 2-(Aminoimino)-N-(2-methylpropyl)-N-phenylacetamide.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The phenyl ring may interact with hydrophobic pockets in proteins, influencing their activity. The compound may also modulate enzymatic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxyimino)-N-(2-methylpropyl)-N-phenylacetamide: shares structural similarities with other oxime derivatives and acetamide compounds.
N-(2-methylpropyl)-N-phenylacetamide: Lacks the hydroxyimino group, resulting in different chemical reactivity and biological activity.
2-(Hydroxyimino)-N-phenylacetamide: Lacks the 2-methylpropyl group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the hydroxyimino group and the 2-methylpropyl group in this compound makes it unique in terms of its chemical reactivity and potential biological activity. These structural features contribute to its versatility in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
64437-69-0 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-hydroxyimino-N-(2-methylpropyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(2)9-14(12(15)8-13-16)11-6-4-3-5-7-11/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
ULMDVZBLIPHKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1=CC=CC=C1)C(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


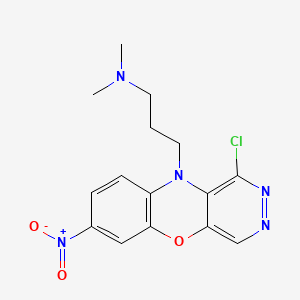
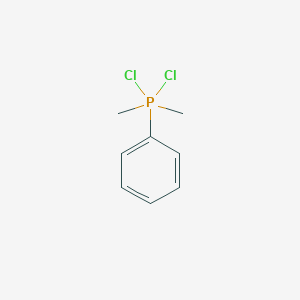
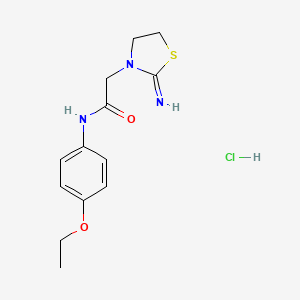
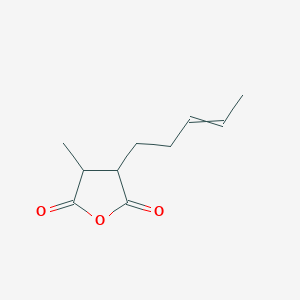
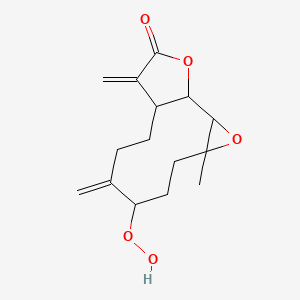
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)

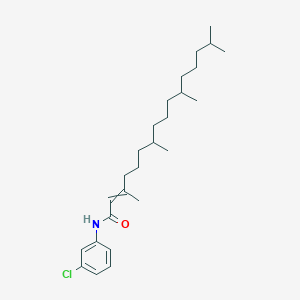
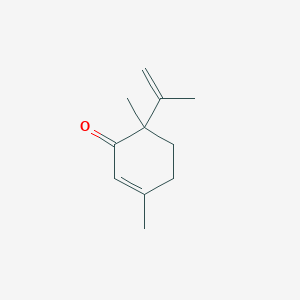

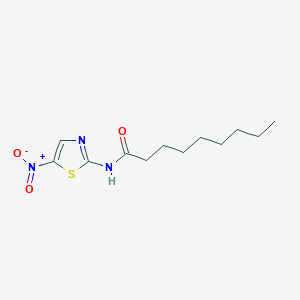
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)

